

physical and chemical properties of Irbesartan impurity 14-d4

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Compound of Interest

Compound Name: *Irbesartan impurity 14-d4*

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In-Depth Technical Guide: Irbesartan Impurity 14-d4

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical and chemical properties of **Irbesartan impurity 14-d4**, a deuterated analog of a potential process-related impurity of the antihypertensive drug Irbesartan. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development, quality control, and analytical research.

Chemical Identity and Physical Properties

Irbesartan impurity 14-d4 is the deuterium-labeled counterpart of Irbesartan impurity 14. The primary chemical name for the non-deuterated form is 4'-(azidomethyl)-[1,1'-biphenyl]-2-carbonitrile. The incorporation of four deuterium atoms into the molecule makes it a useful internal standard for quantitative analytical studies, such as mass spectrometry-based assays, to improve accuracy and precision.

While specific experimental data for properties like melting and boiling points are not publicly available, the following tables summarize the key known physical and chemical characteristics of both Irbesartan impurity 14 and its deuterated form.

Table 1: Physical and Chemical Properties of Irbesartan Impurity 14

Property	Value	Source
Chemical Name	4'-(azidomethyl)-[1,1'-biphenyl]-2-carbonitrile	[1][2]
Synonyms	2-[4-(Azidomethyl)phenyl]benzonitrile, 4-Azidomethyl-2'-cyanobiphenyl	[2]
CAS Number	133690-91-2	[1][2]
Molecular Formula	C ₁₄ H ₁₀ N ₄	[2][3]
Molecular Weight	234.26 g/mol	[2][3]
Appearance	White to Off-White Solid	---
Solubility	Soluble in Acetonitrile and Chloroform.	---

Table 2: Physical and Chemical Properties of Irbesartan Impurity 14-d4

Property	Value	Source
Chemical Name	4'-(azidomethyl)-[1,1'-biphenyl]-2-carbonitrile-d4	[4]
CAS Number	Not Available	[5]
Molecular Formula	C ₁₄ H ₆ D ₄ N ₄	[5]
Molecular Weight	238.29 g/mol	[5]

Experimental Protocols

Detailed experimental protocols for the specific synthesis of **Irbesartan impurity 14-d4** are not readily found in published literature. However, the synthesis of its non-deuterated analog and similar biphenyl carbonitrile derivatives is documented. A generalized synthetic approach is

outlined below, which could be adapted for the preparation of the deuterated compound by utilizing appropriate deuterated starting materials.

Generalized Synthesis of 4'-(azidomethyl)-[1,1'-biphenyl]-2-carbonitrile Derivatives:

The synthesis of the parent compound, 4'-(azidomethyl)-[1,1'-biphenyl]-2-carbonitrile, typically involves a multi-step process. A plausible synthetic route is illustrated in the workflow diagram below. The key steps would likely involve:

- **Suzuki Coupling:** A palladium-catalyzed cross-coupling reaction between a suitable boronic acid or ester and a halo-benzonitrile to form the biphenyl scaffold.
- **Functional Group Transformation:** Conversion of a functional group on the biphenyl intermediate (e.g., a methyl group) to a halomethyl group.
- **Azide Introduction:** Nucleophilic substitution of the halide with an azide salt (e.g., sodium azide) to yield the final product.

For the synthesis of the deuterated analog, a deuterated version of one of the starting materials, such as a deuterated toluyl boronic acid, would be employed in the initial Suzuki coupling step.

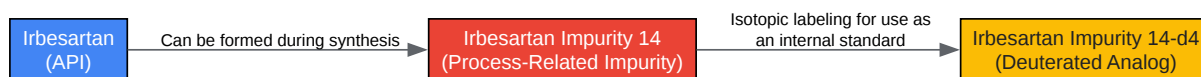
Characterization:

The characterization of Irbesartan impurities is typically performed using a combination of spectroscopic techniques to confirm the chemical structure and purity.^[6] These methods include:

- **Nuclear Magnetic Resonance (NMR) Spectroscopy:** ^1H and ^{13}C NMR are used to elucidate the structure of the molecule by analyzing the chemical shifts, coupling constants, and integration of the signals corresponding to the different nuclei.
- **Mass Spectrometry (MS):** Provides information about the molecular weight and fragmentation pattern of the compound, confirming its identity.
- **Infrared (IR) Spectroscopy:** Used to identify the presence of specific functional groups, such as the azide ($-\text{N}_3$) and nitrile ($-\text{C}\equiv\text{N}$) groups.^[6]

Visualizations

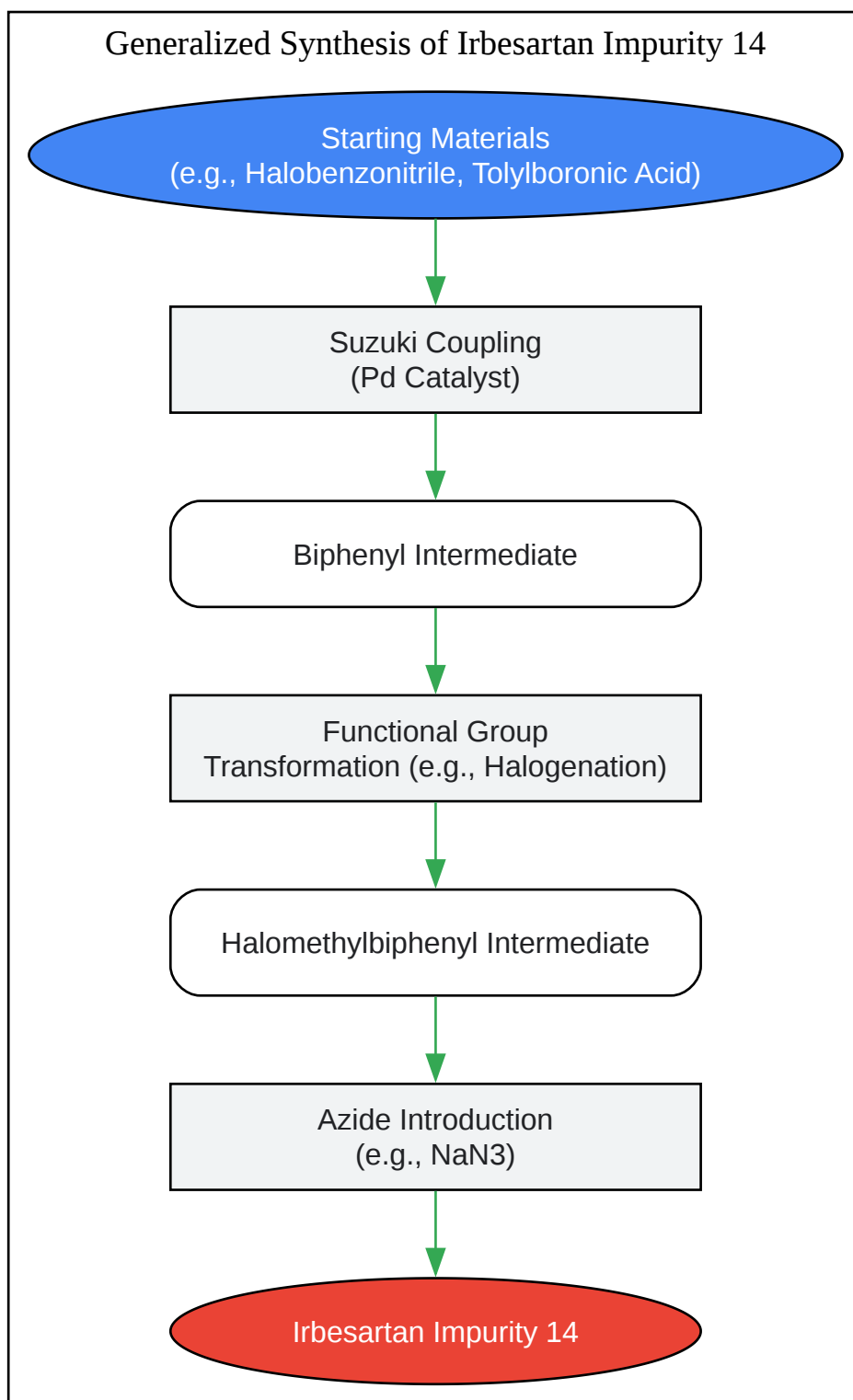
Logical Relationship of Irbesartan and its Impurity



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Caption: Relationship between Irbesartan, Impurity 14, and its deuterated form.

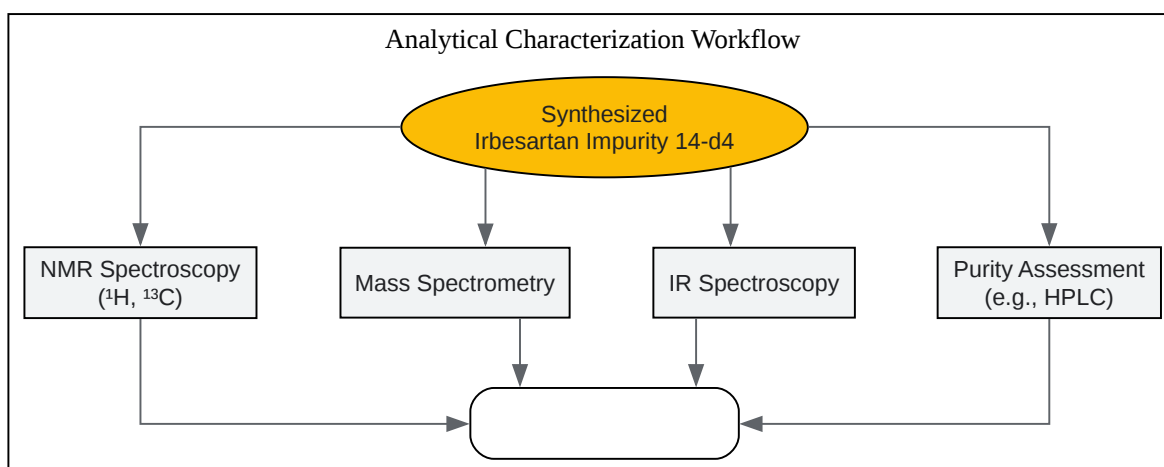
Generalized Synthetic Workflow



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Caption: A generalized synthetic workflow for Irbesartan Impurity 14.

Analytical Characterization Workflow



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Caption: Workflow for the analytical characterization of the impurity.

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